vitisinol D vitisinol D
Brand Name: Vulcanchem
CAS No.:
VCID: VC1865854
InChI: InChI=1S/C28H22O6/c29-19-7-2-15(3-8-19)1-4-17-13-23(33)27-24(16-5-9-20(30)10-6-16)25(26(17)28(27)34)18-11-21(31)14-22(32)12-18/h1-14,24-27,29-32H/b4-1+/t24-,25-,26-,27+/m1/s1
SMILES:
Molecular Formula: C28H22O6
Molecular Weight: 454.5 g/mol

vitisinol D

CAS No.:

Cat. No.: VC1865854

Molecular Formula: C28H22O6

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

vitisinol D -

Specification

Molecular Formula C28H22O6
Molecular Weight 454.5 g/mol
IUPAC Name (1R,5S,6R,7R)-6-(3,5-dihydroxyphenyl)-7-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]bicyclo[3.2.1]oct-3-ene-2,8-dione
Standard InChI InChI=1S/C28H22O6/c29-19-7-2-15(3-8-19)1-4-17-13-23(33)27-24(16-5-9-20(30)10-6-16)25(26(17)28(27)34)18-11-21(31)14-22(32)12-18/h1-14,24-27,29-32H/b4-1+/t24-,25-,26-,27+/m1/s1
Standard InChI Key SVSWTEAHRCVGAR-XKULTGEBSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/C2=CC(=O)[C@H]3[C@@H]([C@H]([C@@H]2C3=O)C4=CC(=CC(=C4)O)O)C5=CC=C(C=C5)O)O
Canonical SMILES C1=CC(=CC=C1C=CC2=CC(=O)C3C(C(C2C3=O)C4=CC(=CC(=C4)O)O)C5=CC=C(C=C5)O)O

Introduction

Natural Sources and Isolation

Vitisinol D has been documented from two taxonomically distinct plant sources, highlighting the convergent evolution of resveratrol oligomer biosynthesis across different plant families. The compound was first isolated from Gnetum leyboldii, a plant belonging to the Gnetaceae family, where it was initially named gnetin A. Subsequently, the same compound was independently isolated from the roots of Vitis thunbergii (Vitaceae) by Chen and colleagues, who assigned it the name vitisinol D. This pattern of occurrence across phylogenetically distant plant families is characteristic of resveratrol oligomers in general, which are produced by a limited set of diverse plant families. The convergent evolution of the biosynthetic pathways for these compounds suggests their potential ecological significance, possibly related to defense mechanisms against pathogens or environmental stressors .

The isolation of vitisinol D typically follows standard natural product extraction procedures, involving initial extraction of plant material with organic solvents, followed by multiple chromatographic purification steps to obtain the pure compound. The structural complexity of resveratrol oligomers like vitisinol D often necessitates advanced analytical techniques for their identification and structural characterization. These techniques typically include various forms of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and in some cases, X-ray crystallography to definitively establish the three-dimensional structure of the molecule. The relatively low natural abundance of these compounds in source plants presents challenges for isolation and often limits the amount of material available for biological testing, which has spurred interest in developing synthetic routes to these molecules .

While vitisinol D belongs to the larger family of vitisinols isolated from Vitis species, related compounds such as vitisinol C and vitisinol G have been isolated from Vitis vinifera grapevine shoots and other sources. For instance, vitisinol C has shown significant activity against amyloid-β aggregation, suggesting neuroprotective potential within this class of compounds. The presence of various vitisinols in grapevine-related sources points to the rich diversity of resveratrol-derived compounds in these plants and their potential contribution to the reported health benefits associated with grape products .

Synthetic Approaches and Challenges

The complex structure of vitisinol D presents significant challenges for total synthesis, requiring sophisticated strategies to construct the bicyclic core and establish the correct stereochemistry. Synthetic efforts towards vitisinol D and structurally related compounds have explored various approaches, with researchers such as Lepore investigating methodologies for constructing the challenging bicyclo[3.2.1]octane system. One approach has involved the use of allenyl esters and ketones, which can undergo various transformations to build the bicyclic framework. For example, double enamine addition to allenyl ketones has been explored as a strategy to create bicyclic structures similar to those found in vitisinol D. Additionally, researchers have investigated the conversion of enol-lactone intermediates to the corresponding bicyclic structures via reductive aldol processes, followed by oxidation to afford the desired bicyclic diketone core .

The development of efficient synthetic routes to vitisinol D is crucial for enabling more extensive biological testing and potential therapeutic applications. Natural sources typically provide limited quantities of this compound, restricting the scope of biological evaluation. Successful synthesis would overcome this limitation and also allow for the preparation of structural analogs to explore structure-activity relationships. Recent advances in synthetic methodology, including transition-metal-catalyzed transformations and biomimetic approaches, offer promising strategies for tackling the synthetic challenges posed by vitisinol D's complex architecture. Computational approaches have also played a role in guiding synthetic strategies for resveratrol oligomers, as demonstrated by the computation-guided total synthesis of related compounds such as vitisinol G .

The stereochemical complexity of vitisinol D adds another layer of synthetic challenge. The correct configuration of stereocenters is crucial for biological activity, yet establishing these configurations synthetically often requires careful control of reaction conditions and the use of chiral auxiliaries or catalysts. Biomimetic approaches that mimic the proposed biosynthetic pathways offer the advantage of potentially accessing the natural stereochemistry directly, though controlling selectivity in such approaches can be challenging. The development of a successful total synthesis of vitisinol D would represent a significant achievement in natural product synthesis and would contribute valuable insights into strategies for constructing complex polycyclic structures .

Comparison with Other Resveratrol Oligomers

Vitisinol D belongs to a diverse family of resveratrol-derived natural products, each with unique structural features and biological properties. The table below compares vitisinol D with some other well-known resveratrol oligomers to provide context for understanding its place within this family of compounds:

CompoundClassificationCore StructureSource PlantsNotable Biological Activities
Vitisinol D (Gnetin A)Resveratrol dimerBicyclo-[3.2.1]-octen-dioneGnetum leyboldii, Vitis thunbergiiPotential neuroprotective activity, blood clot inhibition
ε-ViniferinResveratrol dimerDihydrobenzofuranVarious VitaceaeAntioxidant, anticancer, anti-inflammatory
δ-ViniferinResveratrol dimer3-8' linked stilbenesVarious plants, oxidation productAntioxidant, anticancer, antimicrobial
Vitisinol CResveratrol derivativeUnknown specific structureVitis viniferaAnti-amyloid-β aggregation
Vitisinol GResveratrol dimerSeven-membered ringIsolated from resveratrol dimersUnknown specific activities

The structural diversity among resveratrol oligomers is remarkable, with various coupling patterns and additional transformations leading to a wide range of molecular architectures. Vitisinol D stands out with its bicyclo-[3.2.1]-octen-dione core, which is relatively rare among natural products and contributes to its unique biological profile. The dihydrobenzofuran core of ε-viniferin represents another common structural motif in resveratrol dimers, while the direct 3-8' linkage in δ-viniferin exemplifies yet another coupling pattern. This structural diversity translates into varied biological activities, with different resveratrol oligomers showing specificity for different biological targets and pathways .

The biosynthetic relationships between these compounds provide insights into their natural formation and potential for biomimetic synthesis. For example, ε-viniferin can serve as a precursor for the formation of more complex resveratrol oligomers through additional coupling and rearrangement reactions. Studies have demonstrated that oxidative dimerization of ε-viniferin can lead to the formation of tetramers such as hopeaphenol and isohopeaphenol. Similarly, the formation of vitisinol D likely involves specific oxidative coupling of resveratrol units followed by skeletal rearrangement to establish the bicyclic core. Understanding these biosynthetic relationships aids in designing synthetic strategies and potentially in discovering new resveratrol oligomers with unique structures and activities .

The varied biological activities of resveratrol oligomers highlight their potential as lead compounds for therapeutic development. While some activities, such as antioxidant and anti-inflammatory properties, are common across many resveratrol-derived compounds, others appear to be more specific to certain structural classes. For instance, the potential neuroprotective properties of vitisinol D and the anti-amyloid-β activity of vitisinol C suggest particular relevance to neurodegenerative disorders. The enhanced potency often observed for resveratrol oligomers compared to resveratrol itself underscores the importance of structural complexity in optimizing biological activity. These structure-activity relationships provide valuable guidance for the development of synthetic analogs with improved pharmacological profiles .

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